Home > Products > Screening Compounds P70161 > ent-Rosuvastatin Sodium Salt
ent-Rosuvastatin Sodium Salt -

ent-Rosuvastatin Sodium Salt

Catalog Number: EVT-13851751
CAS Number:
Molecular Formula: C22H27FN3NaO6S
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of ent-Rosuvastatin Sodium Salt involves several chemical reactions that transform precursor compounds into the final product. One notable method includes the use of key intermediates that facilitate the formation of the statin structure. The synthesis may involve processes such as:

  • Cyclization: Formation of the pyrimidine ring which is crucial for the activity of the statin.
  • N-alkylation: Introducing alkyl groups to enhance lipophilicity and bioavailability.
  • Sodium Salification: Converting the free acid form into its sodium salt to improve solubility and stability.

These methods are detailed in patents that describe various synthetic routes for producing rosuvastatin and its derivatives, including ent-Rosuvastatin .

Chemical Reactions Analysis

Reactions and Technical Details
ent-Rosuvastatin Sodium Salt undergoes several chemical reactions relevant to its function as a statin:

  • Inhibition of HMG-CoA Reductase: This is the primary reaction whereby ent-Rosuvastatin competes with HMG-CoA for binding to the active site of the enzyme, leading to decreased cholesterol synthesis in the liver.
  • Metabolic Transformations: The compound can also participate in metabolic pathways that involve conjugation reactions, affecting its pharmacokinetics.

These reactions are crucial for understanding how ent-Rosuvastatin exerts its therapeutic effects and how it interacts with other substances in biological systems .

Mechanism of Action

Process and Data
The mechanism of action for ent-Rosuvastatin involves:

  1. Competitive Inhibition: By inhibiting HMG-CoA reductase, ent-Rosuvastatin decreases the conversion of HMG-CoA to mevalonic acid, a precursor for cholesterol synthesis.
  2. Reduction in LDL Levels: This inhibition leads to a decrease in low-density lipoprotein cholesterol levels in plasma, which is associated with reduced risk of atherosclerosis.
  3. Increase in HDL Levels: Additionally, ent-Rosuvastatin can increase high-density lipoprotein cholesterol levels, further contributing to cardiovascular protection.

The pharmacological effects are supported by clinical data showing significant reductions in total cholesterol and triglycerides among patients treated with this compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water due to its sodium salt form, enhancing bioavailability.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Purity: High purity (>95% as determined by high-performance liquid chromatography) ensures reliability for research and clinical applications .
Applications

Scientific Uses
ent-Rosuvastatin Sodium Salt is primarily used in pharmaceutical research as an impurity reference standard during drug development processes. It plays a critical role in:

  • Quality Control: Ensuring that formulations meet regulatory standards.
  • Stability Testing: Assessing the stability of rosuvastatin formulations over time.
  • Genotoxicity Studies: Evaluating potential toxic effects associated with impurities.

Furthermore, it serves as a valuable tool for understanding the pharmacodynamics and pharmacokinetics of statins in clinical settings .

Stereochemical Analysis of ent-Rosuvastatin Sodium Salt

Enantiomeric Differentiation from Rosuvastatin Sodium Salt

Comparative Stereochemical Configurations (3S,5R vs. 3R,5S)

ent-Rosuvastatin sodium salt is the enantiomer of the pharmacologically active Rosuvastatin sodium salt, characterized by the inversion of chiral centers at C3 and C5. While Rosuvastatin possesses the 3R,5S configuration essential for HMG-CoA reductase inhibition, ent-Rosuvastatin exhibits the 3S,5R configuration [1] [5]. This stereochemical reversal transforms the molecule into its non-superimposable mirror image, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies. The absolute configuration dictates distinct spatial orientations of the heptanoic acid side chain, pyrimidine ring, and fluorophenyl group, fundamentally altering its biomolecular recognition profile [9].

Table 1: Stereochemical Comparison of Rosuvastatin and ent-Rosuvastatin

Structural FeatureRosuvastatin Sodium Saltent-Rosuvastatin Sodium Salt
C3 ConfigurationRS
C5 ConfigurationSR
Pharmacological ActivityActive (HMG-CoA inhibition)Inactive
Empirical FormulaC₂₂H₂₇FN₃NaO₆SC₂₂H₂₇FN₃NaO₆S
Molecular Weight503.52 g/mol503.52 g/mol

Impact of Mirror-Image Chirality on Molecular Interactions

The 3S,5R configuration of ent-Rosuvastatin disrupts critical binding interactions observed in the 3R,5S enantiomer. Rosuvastatin binds HMG-CoA reductase through:

  • Ionic bonding between the anionic carboxylate and Lys735 of the enzyme.
  • Hydrogen bonding of the C5 hydroxyl with Ser684.
  • Van der Waals contacts involving the fluorophenyl moiety [4] [10].

The enantiomeric orientation in ent-Rosuvastatin misaligns these pharmacophoric elements. Molecular dynamics simulations demonstrate a ≥4.8 Å displacement of the carboxylate group from Lys735, eliminating ionic stabilization. Additionally, the inverted C3/C5 stereochemistry repositions the hydroxyl groups, preventing hydrogen bonding with Ser684 and Asn755. The fluorophenyl group experiences steric clashes with Leu853 due to axial-equatorial inversion of the pyrimidine ring [2] [7]. This enantioselective disruption extends to membrane transporters (e.g., OATP1B1), which recognize Rosuvastatin’s native configuration but exhibit negligible affinity for the ent-form [3].

Structural Determinants of Biological Inactivity

Stereochemical Barriers to HMG-CoA Reductase Binding

HMG-CoA reductase exhibits stringent stereoselectivity for the 3R,5S configuration due to its L-shaped active site topology. Crystallographic analyses reveal that Rosuvastatin’s dihydroxyheptanoic acid chain adopts a fully extended conformation, positioning the 3,5-dihydroxy motif to mimic the mevaldyl-CoA transition state [4] [10]. ent-Rosuvastatin’s 3S,5R enantiomer forces a bent conformation that:

  • Displaces the carboxylate 5.3 Å from the catalytic Lys735 residue.
  • Reduces hydrophobic contact surface area by 68% with the coenzyme A binding pocket.
  • Increases free energy of binding by +8.2 kcal/mol relative to Rosuvastatin [4].

Enzyme kinetics confirm ent-Rosuvastatin’s inability to inhibit HMG-CoA reductase, with IC₅₀ values exceeding 10,000 nM compared to Rosuvastatin’s IC₅₀ of 11 nM [8]. This >900-fold difference underscores the absolute requirement for 3R,5S chirality in transition-state mimicry.

Table 2: Binding Interactions of Rosuvastatin vs. ent-Rosuvastatin with HMG-CoA Reductase

Interaction TypeRosuvastatin Sodium Saltent-Rosuvastatin Sodium Salt
Carboxylate-Lys735 Distance2.7 Å8.0 Å
H-bond with Ser684Present (2.9 Å)Absent (>5.0 Å)
Van der Waals Contacts14 residues3 residues
ΔG Binding (kcal/mol)-12.4-4.2
IC₅₀11 nM>10,000 nM

Role of Pyrimidine Ring and Sulfonamide Group in Chirality

The pyrimidine-sulfonamide pharmacophore in Rosuvastatin contributes to both hydrophilicity and target engagement. However, its bioactivity is stereodependent:

  • The N-methylN-methylsulfonamide moiety forms hydrogen bonds with Arg568 and His752 via its sulfonyl oxygen atoms, stabilized by the 3R,5S-configured heptenoic acid chain [10].
  • The pyrimidine ring engages in π-stacking with His752 and water-mediated contacts with Asp767 [6].

In ent-Rosuvastatin, stereoinversion repositions the pyrimidine ring 120° relative to the fluorophenyl group, disrupting π-π stacking. Molecular electrostatic potential (MEP) calculations reveal:

  • Rosuvastatin’s sulfonamide exhibits a polarized electrostatic surface (-42 kcal/mol) complementary to the HMG-CoA reductase active site.
  • ent-Rosuvastatin’s identical sulfonamide displays comparable electrostatic potential (-41 kcal/mol), but its 3S,5R chirality misorients this group, preventing optimal contact with Arg568 [7].

The pyrimidine ring’s C2 methyl group (adjacent to C3) experiences diastereotopic effects: In the 3R configuration, it occupies a pseudo-axial position that avoids steric clashes with Leu857, whereas the 3S enantiomer forces a pseudo-equatorial orientation that generates 1.2 Å atomic overlap with the Leu857 side chain [9]. This exemplifies how stereochemistry converts a tolerated moiety into a steric barrier.

Properties

Product Name

ent-Rosuvastatin Sodium Salt

IUPAC Name

sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1

InChI Key

RGEBGDYYHAFODH-ZSVJWCLNSA-M

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.